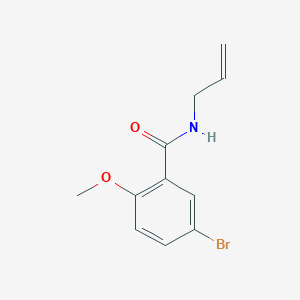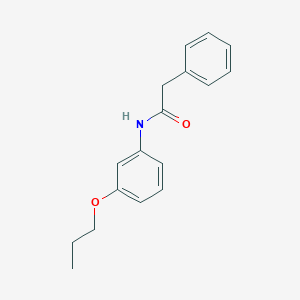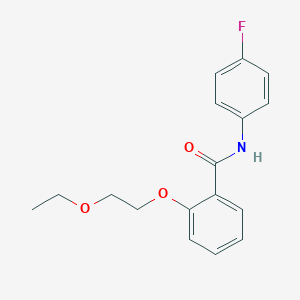![molecular formula C20H19N3O4S2 B268710 N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, also known as FSTL3 inhibitor, is a chemical compound that has recently gained attention in the field of scientific research. This compound is being studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
作用机制
The mechanism of action of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves the inhibition of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide is a protein that is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, this compound blocks the growth of cancer cells and enhances the effectiveness of chemotherapy drugs. In addition, this compound improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. In addition, it enhances the effectiveness of chemotherapy drugs by sensitizing cancer cells to the drugs. This compound also improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
实验室实验的优点和局限性
One advantage of using N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
未来方向
There are several future directions for the research on N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. One direction is the development of new cancer treatments that incorporate this compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and obesity. In addition, further studies are needed to determine the optimal dosage and potential side effects of this compound.
合成方法
The synthesis of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzoyl chloride, which is then reacted with 4-aminobenzenesulfonamide to form N-(4-methylbenzoyl)-4-aminobenzenesulfonamide. This compound is then reacted with furan-2-carboxaldehyde to form N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide.
科学研究应用
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide is being studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, a protein that is overexpressed in many types of cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs.
Another area of research is diabetes. Studies have shown that this compound improves insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that it may have potential as a treatment for type 2 diabetes.
属性
产品名称 |
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide |
|---|---|
分子式 |
C20H19N3O4S2 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
N-[[4-(furan-2-ylmethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-14-4-6-15(7-5-14)19(24)23-20(28)22-16-8-10-18(11-9-16)29(25,26)21-13-17-3-2-12-27-17/h2-12,21H,13H2,1H3,(H2,22,23,24,28) |
InChI 键 |
IYUHSJDKDUWYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)